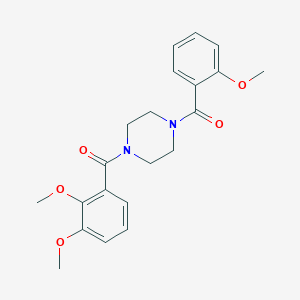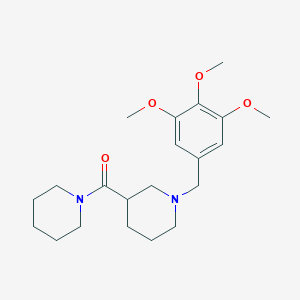![molecular formula C26H34N2O3 B247362 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive substance that is commonly used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which enhances the release of serotonin in the brain. These effects contribute to the stimulant and psychoactive effects of 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine.
Biochemical and Physiological Effects:
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy to the body. 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has also been shown to enhance cognitive performance, attention, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has several advantages for lab experiments, including its low toxicity and high potency. However, its psychoactive effects can make it difficult to interpret the results of experiments, and its potential for abuse and addiction raises ethical concerns.
Orientations Futures
There are several future directions for the research of 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine. One potential application is in the treatment of ADHD, where 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine could be used as an alternative to traditional stimulant medications. 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine could also be used to enhance cognitive performance in healthy individuals or to treat cognitive deficits in patients with neurological disorders. Additionally, further research is needed to understand the long-term effects of 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine on the brain and body.
Méthodes De Synthèse
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine is synthesized through a multi-step process that involves the reaction of 3-(1-piperidinylcarbonyl)piperidine with 4-(Benzyloxy)-3-methoxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, attention, and memory.
Propriétés
Nom du produit |
1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C26H34N2O3 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C26H34N2O3/c1-30-25-17-22(12-13-24(25)31-20-21-9-4-2-5-10-21)18-27-14-8-11-23(19-27)26(29)28-15-6-3-7-16-28/h2,4-5,9-10,12-13,17,23H,3,6-8,11,14-16,18-20H2,1H3 |
Clé InChI |
VCXVLGREISECBB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)





![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)